molecular formula C18H15ClFNOS B15122317 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-methoxy-4-methylquinoline

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-methoxy-4-methylquinoline

Cat. No.: B15122317
M. Wt: 347.8 g/mol
InChI Key: AWTFBDDGEQKJSM-UHFFFAOYSA-N
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Description

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-METHOXY-4-METHYLQUINOLINE is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-METHOXY-4-METHYLQUINOLINE typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl chloride and 7-methoxy-4-methylquinoline.

    Formation of the Sulfanyl Linkage: The 2-chloro-6-fluorobenzyl chloride is reacted with a thiol derivative to form the sulfanyl linkage.

    Coupling Reaction: The resulting intermediate is then coupled with 7-methoxy-4-methylquinoline under specific conditions, often involving a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-METHOXY-4-METHYLQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the quinoline ring or the sulfanyl linkage.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-METHOXY-4-METHYLQUINOLINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-METHOXY-4-METHYLQUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoroanisole: A related compound with a similar aromatic structure but different functional groups.

    2-Chloro-6-fluorotoluene: Another similar compound with a toluene core instead of a quinoline core.

Uniqueness

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-7-METHOXY-4-METHYLQUINOLINE is unique due to its combination of a quinoline core with a sulfanyl linkage and specific halogen substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H15ClFNOS

Molecular Weight

347.8 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-methoxy-4-methylquinoline

InChI

InChI=1S/C18H15ClFNOS/c1-11-8-18(21-17-9-12(22-2)6-7-13(11)17)23-10-14-15(19)4-3-5-16(14)20/h3-9H,10H2,1-2H3

InChI Key

AWTFBDDGEQKJSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)SCC3=C(C=CC=C3Cl)F

Origin of Product

United States

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